molecular formula C28H24N2O2 B387585 3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL

3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL

Katalognummer: B387585
Molekulargewicht: 420.5g/mol
InChI-Schlüssel: XZSNDZJWOSCDED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and an appropriate amine derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Esters or ethers, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology

Medicine

    Drug Development: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an antimicrobial and antioxidant agent.

Industry

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.

Wirkmechanismus

The biological activities of 3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol are primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or antioxidant effects . The compound’s phenolic hydroxyl group also plays a crucial role in its antioxidant activity by scavenging free radicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol (H2L1)
  • 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (H2L2)
  • 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H2L3)
  • 5-(Benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol (H2L4)

Uniqueness

3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to form stable metal complexes further distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C28H24N2O2

Molekulargewicht

420.5g/mol

IUPAC-Name

3-[[4-[4-[(3-hydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]phenol

InChI

InChI=1S/C28H24N2O2/c1-19-13-23(9-11-27(19)29-17-21-5-3-7-25(31)15-21)24-10-12-28(20(2)14-24)30-18-22-6-4-8-26(32)16-22/h3-18,31-32H,1-2H3

InChI-Schlüssel

XZSNDZJWOSCDED-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)C)N=CC4=CC(=CC=C4)O

Kanonische SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)C)N=CC4=CC(=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.